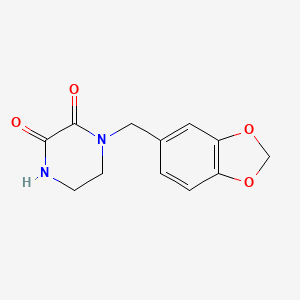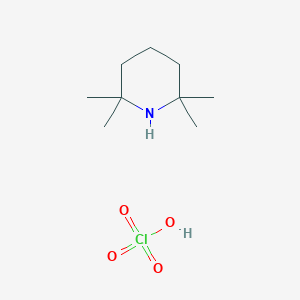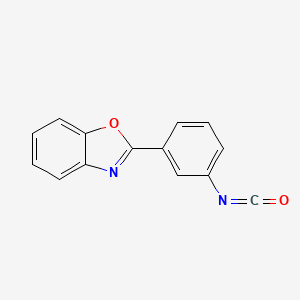![molecular formula C17H18N4O2 B12624059 4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-94-5](/img/structure/B12624059.png)
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with ethyl 3-ethoxybenzoate under reflux conditions, followed by cyclization and amination reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted pyridopyrimidine derivatives
Applications De Recherche Scientifique
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of kinases, which are involved in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Another kinase inhibitor with potential therapeutic applications.
Pyrazolo[4,3-d]pyrimidine derivatives: Known for their kinase inhibitory activities and potential as anticancer agents.
Uniqueness
4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ethoxy groups enhance its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets effectively.
Propriétés
Numéro CAS |
917759-94-5 |
|---|---|
Formule moléculaire |
C17H18N4O2 |
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
4-ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H18N4O2/c1-3-22-12-7-5-6-11(10-12)13-8-9-14-15(19-13)16(23-4-2)21-17(18)20-14/h5-10H,3-4H2,1-2H3,(H2,18,20,21) |
Clé InChI |
LPFHIJODYHMGHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C2)N=C(N=C3OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)



![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)

![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)





